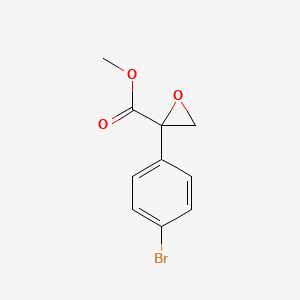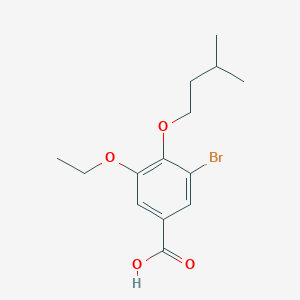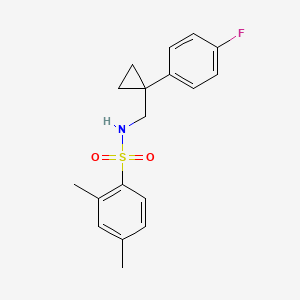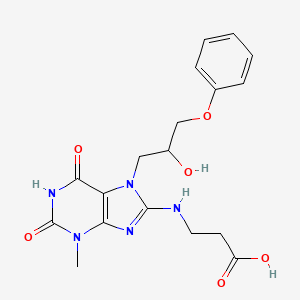
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-bromophenyl)oxirane-2-carboxylate” is an organic compound that belongs to the oxirane group. It has a molecular formula of C10H9BrO3 and a molecular weight of 257.083 .
Synthesis Analysis
The synthesis of oxiranes, such as “this compound”, often involves the reaction of oxiranes with carboxylic acids, initiated by a tertiary amine . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C10H9BrO3. The InChI code for a similar compound, methyl 2-oxiranecarboxylate, is 1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3 .Chemical Reactions Analysis
The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate serves as a versatile intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the ultrasonic and solvent-free synthesis of regioselective diastereomeric adducts and heterocyclic products with antibacterial properties. The oxirane ring, containing the carboxylic group in the α,β-position, plays a crucial role in these syntheses, demonstrating the compound's utility in creating important heterocyclic compounds (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Electrophilic Cyclization
The compound is also instrumental in electrophilic cyclization processes, a method used to prepare complex organic structures such as 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. This demonstrates its role in facilitating reactions that yield unsymmetrical iodofurans and other halofurans, highlighting its importance in synthetic organic chemistry (Sniady, Morreale, & Dembinski, 2007).
Development of Heterocyclic Compounds
Research has shown its application in the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, indicating its utility in creating compounds with potential pharmacological activities. Such compounds undergo ring-opening reactions leading to products that can be further modified for various applications (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Antioxidant and Antilipase Agents
A study investigated the biological properties of methyl chavicol and its analogue synthesized from this compound, focusing on their antioxidant and antilipase effects. These findings are significant for the development of treatments for diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).
Mecanismo De Acción
The mechanism of action for the reaction of oxiranes with carboxylic acids involves the formation of a hydrogen-bonded complex acid-oxirane, free oxirane, and free base in the initial reaction system . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .
Propiedades
IUPAC Name |
methyl 2-(4-bromophenyl)oxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-9(12)10(6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVRESNIKTZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2603131.png)

![1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2603133.png)
![5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole](/img/structure/B2603134.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2603137.png)


![2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2603140.png)
![1-methyl-3-[(4-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603143.png)

![4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2603150.png)


